6-(1-ethyl-1H-pyrazol-4-yl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol
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Overview
Description
6-(1-ethyl-1H-pyrazol-4-yl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol is a heterocyclic compound that features a unique combination of pyrazole and oxadiazole ringsThe presence of both pyrazole and oxadiazole moieties in its structure contributes to its diverse chemical reactivity and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-ethyl-1H-pyrazol-4-yl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-ethyl-1H-pyrazole-4-carboxylic acid hydrazide with a suitable nitrile oxide to form the oxadiazole ring. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
6-(1-ethyl-1H-pyrazol-4-yl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
6-(1-ethyl-1H-pyrazol-4-yl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its unique structure and biological activity.
Material Science: It is used in the development of advanced materials, including sensors and organic electronics, owing to its electronic properties.
Pharmaceuticals: The compound serves as a building block for the synthesis of various pharmaceutical agents.
Mechanism of Action
The mechanism of action of 6-(1-ethyl-1H-pyrazol-4-yl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to desired biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
9-Ethyl-3-{6-(het)aryl-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}-9H-carbazoles: These compounds share a similar oxadiazole-pyrazine core but differ in their substituents, leading to variations in their properties and applications.
Spiro[[1,2,5]oxadiazolo[3,4-b]pyrazine-5,2′-pyrroles]: These compounds also contain the oxadiazole-pyrazine structure but are spiro-fused with pyrrole rings, resulting in different chemical and biological activities.
Uniqueness
6-(1-ethyl-1H-pyrazol-4-yl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol is unique due to its specific combination of pyrazole and oxadiazole rings, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H8N6O2 |
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Molecular Weight |
232.20 g/mol |
IUPAC Name |
6-(1-ethylpyrazol-4-yl)-4H-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-one |
InChI |
InChI=1S/C9H8N6O2/c1-2-15-4-5(3-10-15)6-9(16)12-8-7(11-6)13-17-14-8/h3-4H,2H2,1H3,(H,12,14,16) |
InChI Key |
NVGNBZZCJKLOLL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)C2=NC3=NON=C3NC2=O |
Origin of Product |
United States |
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